Androst-4-ene-3,6,17-trione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMNEPMSGCRSRC-IEVKOWOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862888 | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-06-3 | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ANDROSTENE-3,6,17-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L0381OBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Enzymatic Interactions of Androst 4 Ene 3,6,17 Trione
Androst-4-ene-3,6,17-trione is a significant player in steroid metabolism, acting as both a product of precursor steroids and an influential inhibitor of key enzymes.
Formation from Precursor Steroids (e.g., Androstenedione (B190577), Testosterone)
This compound is recognized as a metabolite of endogenous androgens like androstenedione and testosterone (B1683101). wikipedia.orgbiosynth.com The biosynthesis of androstenedione, a primary precursor, can occur through two main pathways involving the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) or the conversion of 17α-hydroxyprogesterone directly to androstenedione. wikipedia.org Androstenedione is then converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.org
Studies have shown that orally administered androst-4-ene-3,17-dione can be metabolized in the body to form 6α-hydroxyandrostenedione. dshs-koeln.de Furthermore, microbial contamination in urine samples can lead to the in situ transformation of DHEA into this compound. wada-ama.orgwada-ama.org This process involves the oxidation of DHEA and isomerization of the double bond to form androst-4-ene-3,17-dione, which is then further oxidized at the C6-β position to yield this compound. wada-ama.orgwada-ama.org
Relationship to 5α-Androstan-3,6,17-trione Analogues
This compound is structurally related to its 5α-reduced analogue, 5α-Androstan-3,6,17-trione. caymanchem.com The latter is considered a designer drug and is an analog of this compound. caymanchem.com The metabolism of this compound can involve its conversion to a 3β-reduced metabolite by an enzyme other than aromatase, a reaction that can be prevented by a steroid 5α-reductase inhibitor. researchgate.net This suggests a direct metabolic link and structural similarity between the Δ4-unsaturated compound and its 5α-reduced counterpart.
Mechanism of Aromatase Inhibition by this compound
This compound is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. wikipedia.orgwikidoc.orgchemeurope.com This inhibition is a key aspect of its biochemical activity.
Irreversible Binding to Aromatase Enzyme (CYP19A1)
This compound acts as a potent irreversible inhibitor of aromatase. wikipedia.orgwikidoc.orgchemeurope.com It permanently binds to and inactivates the aromatase enzyme, which is a cytochrome P450 enzyme complex responsible for the three-step process of converting androgens like androstenedione and testosterone into estrogens such as estrone (B1671321) and estradiol (B170435), respectively. nih.govgenecards.orguniprot.org This irreversible binding occurs at the active site of the enzyme. nih.gov The inactivation is believed to be mechanism-based, meaning the enzyme itself converts the inhibitor into a reactive species that then covalently modifies the enzyme. nih.govoup.com
Role of Enzyme-Generated Intermediates in Aromatase Inactivation
The mechanism of aromatase inactivation by this compound involves the formation of enzyme-generated intermediates. ebi.ac.ukpsu.edu Aromatase catalyzes the oxygenation of this compound at the 19-position, similar to its action on the natural substrate androstenedione. nih.gov This leads to the formation of 19-hydroxy and 19-oxo derivatives of this compound. oup.comnih.gov
It is proposed that further oxygenation of the 19-oxo intermediate produces a reactive electrophile. nih.gov Specifically, the 4β,5β-epoxy-19-oxo derivative has been identified as a likely reactive electrophile that irreversibly binds to the active site of aromatase, causing its inactivation. nih.gov The formation of these intermediates is crucial for the "suicide substrate" nature of this compound's inhibition. nih.govnih.gov
Interactive Data Table: Kinetic Parameters of Aromatase Inhibitors
| Inhibitor | Apparent K_i (μM) | Overall Rate Constant of Inactivation (k_inact) (sec⁻¹) |
| This compound | 0.43 ebi.ac.ukresearchgate.net | 4.03 x 10⁻³ ebi.ac.ukresearchgate.net |
| 1,4,6-Androstatriene-3,17-dione | 0.18 ebi.ac.ukresearchgate.net | 1.10 x 10⁻³ ebi.ac.ukresearchgate.net |
| 19-Hydroxythis compound | 0.61 nih.gov | 0.222 (min⁻¹) nih.gov |
| 19-Oxothis compound | 7.5 nih.gov | 0.076 (min⁻¹) nih.gov |
| 4β,5β-Epoxyandrostane-3,6,17-trione | 5.1 nih.gov | Not a time-dependent inactivator nih.gov |
| 4β,5β-Epoxyandrosta-3,6,17,19-tetraone | 30 nih.gov | 0.071 (min⁻¹) nih.gov |
Binding Affinity and Pseudo-First Order Rate Constants in Aromatase Inhibition
This compound demonstrates a significant interaction with aromatase, characterized by its binding affinity and the kinetics of its inhibitory action. Research has shown that this compound binds to the enzyme with an apparent inhibition constant (Ki) of 0.43 μM. ebi.ac.uk This value indicates a strong binding affinity to the aromatase enzyme. google.com
Table 1: Kinetic Parameters of Aromatase Inhibition by this compound
| Parameter | Value | Reference |
| Apparent Inhibition Constant (Ki) | 0.43 μM | ebi.ac.uk |
| Pseudo-First Order Rate Constant | 4.03 x 10⁻³ sec⁻¹ | ebi.ac.uk |
Comparative Analysis with Other Steroidal Aromatase Inhibitors
When compared to other steroidal aromatase inhibitors, this compound's potency is notable. For instance, its binding affinity (Ki) of 0.43 μM is higher than that of androsta-1,4,6-triene-3,17-dione (B190583) (ATD), which has a Ki of 0.18 μM. google.com This means that ATD binds more tightly to the aromatase enzyme. google.com
Other well-known steroidal aromatase inhibitors include formestane (B1683765) and exemestane (B1683764). caldic.comnih.gov Like this compound, these compounds act as irreversible inhibitors, also known as suicide or mechanism-based inactivators. caldic.com They possess an androstenedione-like structure and are transformed by the catalytic action of aromatase into reactive species. caldic.com While specific comparative binding affinity data with formestane and exemestane is not detailed in the provided results, the shared mechanism of irreversible inhibition underscores their functional similarity. caldic.com
Table 2: Comparative Binding Affinities of Steroidal Aromatase Inhibitors
| Compound | Apparent Inhibition Constant (Ki) | Reference |
| This compound | 0.43 μM | google.com |
| Androsta-1,4,6-triene-3,17-dione (ATD) | 0.18 μM | google.com |
Interactions with Hydroxysteroid Dehydrogenases (HSDs)
This compound also interacts with various hydroxysteroid dehydrogenases, which are involved in the metabolism of steroids.
Influence on 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity
17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is an enzyme predominantly expressed in the testes that catalyzes the conversion of androstenedione to testosterone. genecards.orgnih.gov While the direct inhibitory effect of this compound on 17β-HSD3 is not explicitly detailed in the search results, the broader context of steroid metabolism suggests potential interactions. For example, other similar steroidal compounds, such as 1,4-androstadiene-3,6,17-trione, have been shown to potently and selectively inhibit 17β-HSD3 activity. researchgate.netbioscientifica.com
This compound undergoes metabolic conversion by hydroxysteroid dehydrogenases. Specifically, it is rapidly converted to its 3β-reduced metabolite, 3β-hydroxyandrost-4-ene-6,17-dione, by an enzyme other than aromatase in human placental microsomes in the presence of NADPH. researchgate.net This conversion can be prevented by a steroid 5α-reductase inhibitor. researchgate.net The resulting metabolite itself acts as a competitive and irreversible inhibitor of aromatase. researchgate.net In vitro studies using horse liver microsomes have also identified the reduction of a keto group at the C3 or C6 positions as a major biotransformation pathway. nih.gov
Potential Modulation of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
The interaction of this compound with 11β-hydroxysteroid dehydrogenase (11β-HSD) is less clearly defined in the provided results. However, the structurally related compound adrenosterone (B1665554) (androst-4-ene-3,11,17-trione) is known to be an inhibitor of 11β-HSD type 1 (11β-HSD1). ncats.ioebi.ac.uk This enzyme is responsible for the reactivation of cortisol from cortisone. ncats.io Given the structural similarities, it is plausible that this compound could also modulate 11β-HSD activity, although direct evidence is not available in the search results. 11β-HSD type 2 is involved in the conversion of 11β-hydroxyandrostenedione to 11-ketoandrostenedione (androst-4-ene-3,11,17-trione). uniprot.orgdrugbank.comabcam.com
### 2.4 Other Enzymatic Biotransformations of this compound
Beyond its primary role as an aromatase inhibitor, this compound undergoes extensive metabolic changes through various enzymatic pathways. These biotransformations involve reductions of its ketone groups, hydroxylation at different positions, and saturation of its carbon-carbon double bond. These processes yield a diverse array of metabolites, which have been identified in both in vitro and in vivo studies.
1 Reduction of Keto Groups (C3, C6, C17)
The enzymatic reduction of the three keto groups at positions C3, C6, and C17 is a primary metabolic route for this compound. Studies using horse liver microsomes have shown that the major initial biotransformation is the reduction of the keto group at either the C3 or C6 position. nih.govresearchgate.net
The reduction of the C3-keto group results in the formation of two stereoisomeric metabolites: 3α-hydroxyandrost-4-ene-6,17-dione and 3β-hydroxyandrost-4-ene-6,17-dione. nih.govresearchgate.net Similarly, the reduction of the C6-keto group primarily yields 6α-hydroxyandrost-4-ene-3,17-dione. nih.govresearchgate.net Research using human placental microsomes also identified a rapid conversion to a 3β-reduced metabolite in the presence of NADPH, a process that could be hindered by a steroid 5α-reductase inhibitor. researchgate.net
Further reductions can occur at the remaining keto groups, leading to dihydroxy metabolites. For instance, after an initial reduction, a second keto group can be reduced, as seen in the formation of 6α,17β-dihydroxyandrost-4-en-3-one and 3β,6β-dihydroxyandrost-4-en-17-one. nih.gov The reduction of the C17-keto group is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are known to convert 17-keto steroids to their 17β-hydroxy counterparts. sci-hub.box
| Metabolite Name | Position of Reduction | Resulting Group | Source |
|---|---|---|---|
| 3α-hydroxyandrost-4-ene-6,17-dione | C3 | 3α-hydroxy | nih.govresearchgate.net |
| 3β-hydroxyandrost-4-ene-6,17-dione | C3 | 3β-hydroxy | nih.govresearchgate.net |
| 6α-hydroxyandrost-4-ene-3,17-dione | C6 | 6α-hydroxy | nih.govresearchgate.netdshs-koeln.de |
| 6α,17β-dihydroxyandrost-4-en-3-one | C6 and C17 | 6α-hydroxy, 17β-hydroxy | nih.gov |
| 3β,6β-dihydroxyandrost-4-en-17-one | C3 and C6 | 3β-hydroxy, 6β-hydroxy | nih.gov |
2 Formation of Hydroxylated Metabolites
Hydroxylated metabolites are formed through the reduction of the existing keto groups of this compound, as detailed in the section above. The primary hydroxylated metabolites identified in vitro are 6α-hydroxyandrost-4-ene-3,17-dione, 3α-hydroxyandrost-4-ene-6,17-dione, and 3β-hydroxyandrost-4-ene-6,17-dione. nih.govresearchgate.net These three metabolites were also detected in urine samples following oral administration of the parent compound in horses. nih.gov
In vivo studies have revealed a more extensive metabolic network, leading to the formation of a variety of dihydroxylated products. These compounds result from the sequential reduction of two of the three keto groups on the steroid nucleus. nih.gov The detection of these metabolites underscores the compound's significant transformation within a biological system. nih.gov It has been noted that some metabolites, such as 6α-hydroxyandrostenedione (6α-OH-AD) and 6α-hydroxytestosterone, are typically excreted as glucuronide conjugates. wada-ama.org
| Metabolite Name | Metabolite Code | Hydroxyl Group Positions | Source |
|---|---|---|---|
| 6α-hydroxyandrost-4-ene-3,17-dione | M1 | 6α | nih.govresearchgate.net |
| 3α-hydroxyandrost-4-ene-6,17-dione | M2a | 3α | nih.govresearchgate.net |
| 3β-hydroxyandrost-4-ene-6,17-dione | M2b | 3β | nih.govresearchgate.net |
| 6α,17β-dihydroxyandrost-4-en-3-one | M3a | 6α, 17β | nih.gov |
| 6,17-dihydroxyandrost-4-en-3-one | M3b, M3c | 6, 17 | nih.gov |
| 3β,6β-dihydroxyandrost-4-en-17-one | M4a | 3β, 6β | nih.gov |
| 3,6-dihydroxyandrost-4-en-17-one | M4b | 3, 6 | nih.gov |
3 Reduction of Olefin Group
The biotransformation of this compound also includes the reduction of the C4-C5 double bond (olefin group) in the A-ring of the steroid. This saturation of the double bond, combined with the reduction of keto groups, leads to the formation of fully saturated "androstan" metabolites. nih.gov
Specifically, urinary analysis after administration of this compound in horses identified metabolites such as 3,6-dihydroxyandrostan-17-one and 3,17-dihydroxyandrostan-6-one. nih.gov The nomenclature "androstan" signifies that the androst-4-ene double bond has been reduced. This reduction is a critical step in the metabolic clearance of the compound and contributes to the diversity of its metabolic profile. The enzymes responsible for this transformation are typically 5α- and 5β-reductases, which catalyze the reduction of the Δ4-double bond in steroid metabolism. researchgate.netnih.gov
| Metabolite Name | Metabolite Code | Key Structural Feature | Source |
|---|---|---|---|
| 3,6-dihydroxyandrostan-17-one | M5 | Saturated A-ring (androstan) | nih.gov |
| 3,17-dihydroxyandrostan-6-one | M6 | Saturated A-ring (androstan) | nih.gov |
Endocrine System Modulation by Androst 4 Ene 3,6,17 Trione: Research Paradigms
Impact on Circulating Hormone Profiles
Research has demonstrated that the inhibition of aromatase by Androst-4-ene-3,6,17-trione leads to significant alterations in the profiles of several key circulating hormones.
Studies have consistently reported that this compound administration leads to a notable increase in testosterone (B1683101) levels. One study involving resistance-trained males who were supplemented with the compound for eight weeks observed significant increases in free testosterone. nih.gov Specifically, compared to baseline, the group receiving 300 mg experienced a 90% increase in free testosterone, while the 600 mg group saw an 84% increase. wikipedia.orgnih.gov Another report claims an 88% increase in plasma testosterone levels. wikidoc.org
The endocrine system operates on a negative feedback loop. When estrogen levels are suppressed by an aromatase inhibitor like this compound, the pituitary gland is stimulated to increase the production of luteinizing hormone (LH). wikipedia.org LH, in turn, stimulates the Leydig cells in the testes to produce more testosterone. medscape.com This cascade effect is a primary contributor to the observed rise in testosterone levels. wikipedia.org While the direct effect of this compound on FSH has been part of study protocols, significant changes have not been consistently highlighted in the primary outcomes of these studies. nih.gov
A key outcome of the hormonal shifts induced by this compound is a significant increase in the testosterone-to-estradiol (T/E) ratio. wikipedia.orgnih.gov An eight-week study documented a 53% increase in the T/E ratio for the 300 mg group and a 67% increase for the 600 mg group. nih.gov This alteration is a direct consequence of the compound's ability to elevate testosterone while inhibiting the aromatization process that produces estradiol (B170435).
Interactive Data Table: Hormonal Changes with this compound Supplementation
| Hormone | 300 mg Dose Group Change | 600 mg Dose Group Change |
| Free Testosterone | 90% Increase | 84% Increase |
| Dihydrotestosterone (B1667394) (DHT) | 192% Increase | 265% Increase |
| Estrone (B1671321) | 22% Increase | 52% Increase |
| Testosterone/Estradiol Ratio | 53% Increase | 67% Increase |
Mechanistic Research of Hormone Regulation
The primary mechanism of this compound's action on hormone regulation is its function as a "suicide substrate" for the aromatase enzyme. nih.govnih.gov This means it irreversibly binds to the enzyme, leading to its permanent inactivation. wikipedia.orgresearchgate.net The inactivation process is believed to involve enzymatic oxygenation at the 19-position of the steroid. nih.gov
Further research into the specific chemical reactions suggests that the inactivation proceeds through a 19-oxo intermediate. nih.gov A reactive electrophile, a 4β,5β-epoxy-19-oxo compound, is thought to be produced, which then irreversibly binds to the active site of the aromatase enzyme. nih.gov This binding prevents the enzyme from carrying out its normal function of converting androgens to estrogens. nih.govmdpi.com By blocking this conversion, the body's levels of estradiol decrease, which, through the hypothalamic-pituitary-gonadal axis, signals for an increase in LH and, consequently, testosterone production. wikipedia.org
Role of Aromatase Inhibition in Gonadotropin Release
This compound is a potent, irreversible inhibitor of the aromatase enzyme. wikipedia.orgwikidoc.org Aromatase is a critical enzyme responsible for the conversion of androgens, such as testosterone, into estrogens, like estradiol, in a process called aromatization. wikipedia.orgnih.gov This inhibition occurs as this compound permanently binds to and inactivates the aromatase enzyme, primarily in adipose and peripheral tissues. wikipedia.orgwikidoc.org
The inhibition of estrogen biosynthesis leads to a decrease in circulating estradiol levels. wikipedia.orgwikidoc.org This reduction in estrogen is a key signal that influences the release of gonadotropins, specifically Luteinizing Hormone (LH), from the pituitary gland. wikipedia.orgwikidoc.org Research in neonatally castrated rats demonstrated that when this compound was administered alongside testosterone, it significantly mitigated the suppressive effects of testosterone on cyclic gonadotropin secretion. bioscientifica.com This suggests that the conversion of androgens to estrogens is a crucial step for the suppression of female-typical gonadotropin secretion patterns. bioscientifica.com By blocking this conversion, this compound interferes with the typical hormonal feedback that would reduce gonadotropin release, supporting the idea that aromatization is important for modulating gonadotropin secretion. bioscientifica.com
Feedback Mechanisms within the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The Hypothalamic-Pituitary-Gonadal (HPG) axis is the primary regulatory system for the reproductive and endocrine systems. nih.govfrontiersin.org This axis operates through a series of hormonal signals and feedback loops. The hypothalamus releases Gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govfrontiersin.org LH, in turn, signals the gonads (testes in males) to produce testosterone. frontiersin.org
Testosterone and its metabolite, estradiol, exert negative feedback on the hypothalamus and pituitary gland, reducing the secretion of GnRH and LH, respectively, to maintain hormonal balance. nih.govfrontiersin.org this compound modulates this intricate feedback system. By irreversibly inhibiting the aromatase enzyme, it prevents the conversion of testosterone to estradiol. wikipedia.orgwikidoc.org The resulting decrease in estradiol levels disrupts the negative feedback signal to the hypothalamus and pituitary. wikipedia.orgwikidoc.org This disruption leads to an increase in LH secretion, which subsequently stimulates the testes to produce more testosterone. wikipedia.orgwikidoc.org Therefore, this compound effectively increases endogenous testosterone levels by altering the normal feedback mechanisms within the HPG axis. wikipedia.orgwikidoc.org
Research on Endocrine Organ Responses to this compound
Research has investigated the effects of this compound on various endocrine parameters, providing insight into the responses of endocrine organs. A key study conducted at Baylor University examined the hormonal changes in resistance-trained males over an eight-week period. wikipedia.orgnih.gov The findings indicated a significant impact on androgen levels. nih.gov
In this study, participants showed substantial increases in free testosterone and dihydrotestosterone (DHT). nih.gov However, the study also noted that the compound incompletely inhibited aromatase activity, as evidenced by an increase in estrone levels at higher intakes. nih.gov While there were significant changes in androgens, the study reported no significant differences in LH or FSH between the groups. nih.gov
Another study involving neonatally castrated rats explored the compound's effect on sexual differentiation, an endocrine-mediated process. bioscientifica.com When administered with testosterone, this compound interfered with the central organization of male sexual behavior, specifically ejaculation, while not affecting the physical development of the penis. bioscientifica.com This suggests a targeted response within the central nervous system, which is an integral part of the endocrine system, highlighting that the compound's effects are not solely peripheral. bioscientifica.com
The table below summarizes the hormonal responses observed in the human study. nih.gov
| Hormone | Baseline (Mean ± SD) | 300 mg Group Change from Baseline | 600 mg Group Change from Baseline |
| Free Testosterone | - | +90% | +84% |
| Dihydrotestosterone (DHT) | - | +192% | +265% |
| Estrone | - | +22% | +52% |
| Testosterone/Estradiol Ratio | - | +53% | +67% |
| Luteinizing Hormone (LH) | No significant change | No significant change | No significant change |
| Follicle-Stimulating Hormone (FSH) | No significant change | No significant change | No significant change |
| Indicates a statistically significant change (p < 0.05). Data sourced from a study on resistance-trained males. nih.gov |
Analytical Methodologies for Androst 4 Ene 3,6,17 Trione and Its Metabolites in Biological Matrices
Chromatographic Techniques
Chromatography coupled with mass spectrometry is the cornerstone for identifying and quantifying Androst-4-ene-3,6,17-trione and its metabolites. Both gas and liquid chromatography offer specific advantages for steroid analysis.
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of anabolic steroids. researchgate.netnih.gov For the analysis of this compound, GC-MS methods have been developed and validated, often operating in full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. researchgate.netnih.gov
Research has led to the development of sensitive and selective GC-MS methods for detecting the trimethylsilyl (B98337) (TMS) derivatives of this compound and its metabolites. researchgate.netnih.gov These methods can achieve limits of detection (LOD) ranging from 5 to 10 ng/mL. researchgate.netnih.gov Following administration, the parent compound and one of its metabolites, androst-4-ene-6α,17β-diol-3-one, were detectable for up to 24 hours. researchgate.netnih.gov The major metabolite, androst-4-ene-6α-ol-3,17-dione, could be detected for an extended period, up to 37 hours. researchgate.netnih.gov
Analysis of urine samples by GC-MS after administration has successfully identified the parent compound, this compound, along with key metabolites such as androst-4-ene-6α-ol-3,17-dione and 6α-OH-testosterone. dshs-koeln.de
Table 1: GC-MS Detection Data for this compound Metabolites
(Data sourced from a study on the metabolism and excretion of this compound. RT=Retention Time; RRT=Relative Retention Time) dshs-koeln.de
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a powerful alternative to GC-MS, often with the advantage of requiring no derivatization. chromatographyonline.com For this compound, a quantitative LC-MS method using an atmospheric pressure chemical ionization (APCI) interface has been developed and validated. dshs-koeln.dechromatographyonline.com
This method demonstrated linearity in a range of 5 ng/mL to 1 µg/mL in urine, with accuracy and reproducibility meeting accepted criteria. dshs-koeln.de The LC-MS/MS approach allows for the direct separation of isomers, such as the 6α- and 6β- isomers of metabolites. dshs-koeln.de A validated method using an ion-trap mass spectrometer successfully quantified this compound and its key metabolites, androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one, in human urine. wikipedia.orgdshs-koeln.dechromatographyonline.comugent.be
Sample Preparation and Derivatization Strategies for Steroid Analysis
Effective sample preparation is critical for the reliable analysis of steroids in biological matrices. For the analysis of this compound and its metabolites, sample cleanup typically involves enzymatic hydrolysis followed by extraction. chromatographyonline.com
A common procedure includes liquid-liquid extraction with a solvent like diethyl ether at a specific pH (e.g., pH 9.2) after the sample has undergone enzymatic hydrolysis. chromatographyonline.com This hydrolysis step is crucial because metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. dshs-koeln.dewada-ama.org It has been noted that some 6α-hydroxy metabolites, which are normally excreted as conjugates, might be found as free aglycons due to bacteria-mediated hydrolysis in the sample. wada-ama.orgwada-ama.org
For GC-MS analysis, derivatization is a necessary step to improve the volatility and thermal stability of the steroids. Trimethylsilylation (TMS) is a frequently used strategy. dshs-koeln.deresearchgate.net However, the specific derivatization agent and conditions must be chosen carefully. For instance, using a mixture of MSTFA/NH4I/ethanethiol is not suitable for the selective analysis of 6α- and 6β-hydroxyandrostenedione because it can lead to the loss of stereochemical integrity at the C6 position. dshs-koeln.de Therefore, developing selective derivatization techniques is essential for accurate identification. researchgate.netnih.gov
Identification of Target Metabolites for Research and Monitoring
The basis for detecting the use of this compound is the identification of the parent compound and its unique metabolites. dshs-koeln.de
The parent compound, this compound (also known as 6-oxo-androstenedione), can be detected in urine after administration. dshs-koeln.deresearchgate.netnih.gov Its presence serves as a direct indicator of intake, as it has not been reported to be an endogenous compound. dshs-koeln.de GC-MS methods have shown that the parent drug is detectable for up to 24 hours post-administration. researchgate.netnih.gov
Following administration, this compound is converted into several hydroxylated and reduced metabolites that serve as crucial biomarkers. dshs-koeln.deresearchgate.netchromatographyonline.com
The primary metabolites identified in urine include:
Androst-4-ene-6α-ol-3,17-dione (6α-hydroxyandrostenedione): This is considered a major urinary metabolite. dshs-koeln.dechromatographyonline.com Its detection time can extend up to 37 hours. researchgate.netnih.gov
Androst-4-ene-6α,17β-diol-3-one (6α-hydroxytestosterone): Identified as a minor metabolite. dshs-koeln.dechromatographyonline.com The presence of 6α-OH-testosterone can help to distinguish between the administration of this compound and androstenedione (B190577). researchgate.net
6α-OH-etiocholanolone: Another significant metabolite detected in excretion studies. dshs-koeln.de
Other potential metabolites include 6α-OH-androsterone and 6α-OH-epiandrosterone. dshs-koeln.de
It is important to note that 6α-hydroxyandrostenedione is also a known metabolite of orally administered androst-4-ene-3,17-dione (androstenedione). dshs-koeln.de Therefore, while screening for this metabolite can detect the use of this compound, it may also indicate the use of androstenedione. dshs-koeln.de The detection of the parent compound or 6α-OH-testosterone alongside 6α-hydroxyandrostenedione provides more specific evidence for the administration of this compound. dshs-koeln.deresearchgate.net
Table 2: Key Urinary Metabolites of this compound for Monitoring
Application in In Vitro and In Vivo Metabolism Studies
Analytical methodologies are crucial for elucidating the metabolic fate of this compound in biological systems. Both in vitro and in vivo studies have been conducted to identify its biotransformation products, primarily utilizing mass spectrometry-based techniques. These investigations are vital for understanding the compound's metabolic pathways and for developing targeted detection methods in fields such as anti-doping control.
In Vitro Metabolism Studies
In vitro systems, such as liver microsomes and microbial cultures, provide a controlled environment to study the primary metabolic reactions that this compound undergoes.
In studies using horse liver microsomes, gas chromatography-mass spectrometry (GC-MS) was employed to analyze the biotransformation of the parent compound. nih.gov The primary metabolic pathway observed was the reduction of a keto group at either the C3 or C6 position. nih.govresearchgate.net This led to the identification of three main in vitro metabolites. nih.govresearchgate.net Fungal biotransformation has also been explored, where entomopathogenic strains of Isaria farinosa have demonstrated the ability to hydroxylate various steroid compounds, indicating a potential pathway for metabolism studies. scispace.com
| In Vitro System | Analytical Method | Identified Metabolites | Primary Biotransformation |
|---|---|---|---|
| Horse Liver Microsomes | GC-MS | 6α-hydroxyandrost-4-ene-3,17-dione (M1) 3α-hydroxyandrost-4-ene-6,17-dione (M2a) 3β-hydroxyandrost-4-ene-6,17-dione (M2b) | Reduction of keto group at C3 or C6 position. nih.govresearchgate.net |
| Isaria farinosa (fungal culture) | GC and TLC | Hydroxylated derivatives of various steroids (e.g., 6β-hydroxyandrost-4-ene-3,11,17-trione from adrenosterone). scispace.com | Hydroxylation. scispace.com |
In Vivo Metabolism Studies
In vivo studies in both humans and horses have confirmed that this compound is extensively metabolized. The analysis of biological matrices, primarily urine, relies on sophisticated analytical methods to identify the parent compound and its numerous metabolites.
In human studies, the metabolism and excretion of this compound have been investigated using GC-MS and liquid chromatography/ion trap-mass spectrometry (LC/ion trap-MS). dshs-koeln.denih.govwikipedia.org Following administration, the parent compound and several metabolites were detected in urine samples. nih.govcapes.gov.br The major metabolite identified in humans is 6α-hydroxyandrostenedione. dshs-koeln.de Other significant metabolites include 6α-hydroxytestosterone and 6α-OH-etiocholanolone. dshs-koeln.de The detection window for these compounds can extend up to 37 hours post-administration. nih.gov
A study in thoroughbred geldings involved oral administration of the compound, with subsequent analysis of urine and plasma by GC-MS. nih.gov The results showed extensive metabolism, identifying the three in vitro metabolites (M1, M2a, M2b) and seven additional urinary metabolites. nih.gov These additional metabolites resulted from further reduction of the remaining keto groups or the olefin group. nih.gov In plasma, the parent compound peaked at 1 hour and was no longer detectable after 12 hours, while in urine, the longest detection time was 46 hours for the M6 metabolite (3,17-dihydroxyandrostan-6-one). nih.gov
A significant challenge in the analysis, particularly for anti-doping purposes, is the potential for in situ formation of this compound and its metabolite 6α-hydroxyandrostenedione from endogenous steroids like DHEA due to microbial contamination in urine samples. wada-ama.orgwada-ama.org This necessitates careful validation of analytical procedures to avoid false-positive findings. wada-ama.orgwada-ama.org
| Study Subject | Biological Matrix | Analytical Method | Key Research Findings |
|---|---|---|---|
| Humans | Urine | GC-MS, LC/ion trap-MS | Identified metabolites: 6α-hydroxyandrostenedione (major), 6α-hydroxytestosterone, 6α-OH-etiocholanolone, and the parent compound. dshs-koeln.denih.gov Detection time for androst-4-ene-6α-ol-3,17-dione was up to 37 hours. nih.gov |
| Horses | Urine, Plasma | GC-MS | Identified urinary metabolites: M1, M2a, M2b, 6α,17β-dihydroxyandrost-4-en-3-one (M3a), other dihydroxy derivatives (M3b, M3c, M4a, M4b), 3,6-dihydroxyandrostan-17-one (M5), and 3,17-dihydroxyandrostan-6-one (M6). nih.gov Longest detection in urine was 46 hours (M6). nih.gov Parent compound in plasma peaked at 1 hour and was undetectable by 12 hours. nih.gov |
In Vitro and in Vivo Research Models for Androst 4 Ene 3,6,17 Trione Studies
In Vitro Research Models
In vitro models provide a controlled environment to study the direct interactions of Androst-4-ene-3,6,17-trione with biological components, free from the complexities of a whole organism.
Human placental microsomes are a primary in vitro model for studying the effects of compounds on aromatase, the enzyme responsible for converting androgens to estrogens. Research has shown that this compound acts as a potent irreversible inhibitor of aromatase, effectively inactivating the enzyme through permanent binding. wikipedia.org This mechanism-based inactivation, also known as suicide inhibition, is a key characteristic of its action.
Further investigations into its aromatization sequence using human placental microsomes revealed that this compound is converted to 6-oxoestrogens, namely 6-oxoestrone and 6-oxoestradiol. The aromatization rate of the parent compound was found to be 73.2 +/- 6.6 pmol/mg protein/10 min. This rate was significantly lower than its 19-hydroxy and 19-oxo analogs, suggesting that the parent compound is aromatized via these 19-oxygenated intermediates.
| Parameter | Value |
| Model System | Human Placental Microsomes |
| Compound | This compound |
| Mechanism of Action | Irreversible Aromatase Inhibitor (Suicide Substrate) |
| Apparent Ki | 0.43 µM |
| Rate of Activity Decrease (k_inact) | 4.03 x 10⁻³ s⁻¹ |
| Aromatization Rate | 73.2 ± 6.6 pmol/mg protein/10 min |
| Aromatization Products | 6-oxoestrone, 6-oxoestradiol |
Liver microsomes are a standard in vitro tool for investigating the metabolic pathways of xenobiotics. Studies utilizing horse liver microsomes have been conducted to understand the biotransformation of this compound. nih.gov
In this model, the primary metabolic transformation observed was the reduction of a keto group at either the C3 or C6 position. nih.gov This enzymatic process resulted in the identification of three primary in vitro metabolites. nih.gov
Identified In Vitro Metabolites in Horse Liver Microsomes:
6α-hydroxyandrost-4-ene-3,17-dione (M1)
3α-hydroxyandrost-4-ene-6,17-dione (M2a)
3β-hydroxyandrost-4-ene-6,17-dione (M2b)
These findings demonstrate that reduction is a key initial step in the hepatic metabolism of this compound in this model system. nih.gov The use of homogenized horse liver has also been explored as a simpler alternative to isolated microsomes, yielding similar results and detecting additional known in vivo metabolites. researchgate.netmadbarn.com
| Model System | Key Metabolic Pathway | Identified Metabolites |
| Horse Liver Microsomes | Reduction of C3 or C6 keto group | 6α-hydroxyandrost-4-ene-3,17-dione, 3α-hydroxyandrost-4-ene-6,17-dione, 3β-hydroxyandrost-4-ene-6,17-dione |
Cell-based assays are crucial for understanding how a compound affects cellular processes and enzymatic activity within a living cell. While specific studies focusing on this compound are not extensively detailed in the provided context, the principles of such assays are well-established for assessing androgenic compounds. nih.gov
These assays typically employ engineered cell lines that contain a receptor of interest (such as the androgen receptor) and a reporter gene system. Upon binding of a ligand to the receptor, a signaling cascade is initiated, leading to the expression of the reporter gene (e.g., luciferase or beta-galactosidase), which can be easily quantified. nih.gov
Such systems could be used to determine if this compound or its metabolites exhibit any agonist or antagonist activity at the androgen receptor or other steroid receptors. This would provide valuable information on its potential for direct hormonal effects beyond aromatase inhibition. nih.gov
In Vivo Research Models
Animal models provide a platform to study the complex interactions of this compound within a living organism.
Equine Studies: In vivo studies in thoroughbred geldings have shown that orally administered this compound is extensively metabolized. nih.gov The three metabolites identified in the in vitro horse liver microsome studies (M1, M2a, and M2b) were also detected in post-administration urine samples. nih.gov Furthermore, seven additional urinary metabolites were identified, resulting from further reductions of the keto groups or the olefin group. nih.gov The parent compound was detected in plasma, with peak concentrations occurring 1 hour post-administration and becoming undetectable after 12 hours. nih.gov
Rodent Studies: While direct studies on the metabolic and hormonal effects of this compound in rodents are not detailed, related research provides a framework. For instance, studies in rats using the aromatase inhibitor 1,4,6-androstatriene-3,17-dione have demonstrated the utility of rodent models in assessing the in vivo effects of such compounds on hormone-dependent processes and gonadotropin levels. nih.gov These models are crucial for investigating the broader endocrine consequences of aromatase inhibition.
| Animal Model | Key Findings |
| Equine (Thoroughbred Geldings) | Extensive metabolism observed. Identification of 10 urinary metabolites resulting from reduction reactions. Peak plasma concentration of the parent compound at 1 hour post-administration. |
| Rodent (General) | Used to study the effects of related aromatase inhibitors on hormone-dependent processes and endocrine function. |
Human studies are the definitive model for understanding the effects of this compound on human physiology. Research has focused on its impact on the endocrine profiles of resistance-trained, eugonadal males. springermedizin.deresearchgate.net
An eight-week study investigated the effects of supplementation with this compound. The results indicated significant alterations in the hormonal profiles of the participants. springermedizin.deresearchgate.net
Key Hormonal Changes Observed in Human Males:
Testosterone (B1683101)/Estrogen Ratio: Increased by over 50%. springermedizin.deresearchgate.net
Estrone (B1671321): Exhibited a dose-dependent increase. springermedizin.deresearchgate.net
Metabolism studies in humans have identified the major urinary metabolites as androst-4-ene-6α-ol-3,17-dione and the minor metabolite as androst-4-ene-6α,17β-diol-3-one. nih.govnih.gov The parent compound is predominantly excreted in a conjugated form, while its metabolites are exclusively found as conjugates in urine. nih.gov
| Population | Duration | Key Endocrine Effects |
| Resistance-Trained Males | 8 weeks | Significant increase in free testosterone and Dihydrotestosterone (B1667394) (DHT). Increased Testosterone/Estrogen ratio. |
Human Studies Investigating Endocrine Profiles
Eugonadal Male Cohorts
A notable study in the field involved a cohort of sixteen healthy, recreationally active eugonadal males. nih.govnih.gov The characteristics of this participant group are summarized in the table below. All individuals underwent a mandatory medical screening to ensure they were fit for participation. nih.gov
| Characteristic | Mean Value | Standard Deviation |
| Age (years) | 26.6 | ± 4.9 |
| Height (cm) | 180.2 | ± 6.3 |
| Body Fat (%) | 14.9 | ± 4.8 |
| Body Weight (kg) | 87.3 | ± 13.2 |
| Data from a study on resistance-trained, eugonadal males. nih.gov |
Assessment of Hormonal Responses to this compound Administration
The primary focus of research in eugonadal males has been the assessment of hormonal responses following the administration of this compound. In a key study, participants were supplemented with either 300 mg or 600 mg of the compound daily for eight weeks. nih.govresearchgate.net Blood samples were collected at baseline and at weeks 1, 3, and 8 to analyze a comprehensive panel of serum hormones. nih.gov
The administration of this compound resulted in significant alterations to several key hormones. Notably, there were substantial increases in free testosterone and dihydrotestosterone (DHT). nih.govresearchgate.nettandfonline.com The ratio of free testosterone to estradiol (B170435) (T/E) also saw a significant increase. nih.govresearchgate.nettandfonline.com Interestingly, estrone levels also increased, particularly in the higher dosage group. nih.govresearchgate.nettandfonline.com However, for the broader range of serum hormones analyzed, including total testosterone, estradiol, estriol, SHBG, luteinizing hormone (LH), follicle-stimulating hormone (FSH), growth hormone (GH), and cortisol, no significant differences were observed between the groups. nih.gov
| Hormone | 300 mg Group (% Increase) | 600 mg Group (% Increase) |
| Free Testosterone | 90% | 84% |
| Dihydrotestosterone (DHT) | 192% | 265% |
| Free Testosterone/Estradiol (T/E) Ratio | 53% | 67% |
| Estrone | 22% | 52% |
| Data represents overall increases compared to baseline (p < 0.05). nih.govresearchgate.nettandfonline.com |
Methodological Considerations and Limitations in Research Design
Research into the effects of this compound is subject to several methodological considerations and limitations that should be taken into account when interpreting the findings. A significant limitation in some study designs has been the absence of a placebo control group. researchgate.net The rationale for this omission in at least one study was the premise that the absence of muscle performance measurements would mitigate a potential "placebo effect." researchgate.net However, the lack of a placebo arm makes it more challenging to definitively attribute all observed changes solely to the compound's administration.
Mechanistic Insights into Aromatase Inhibition and Steroid Binding
Structural Requirements for Aromatase Binding and Inhibition
The interaction between an inhibitor and aromatase is highly dependent on the inhibitor's molecular structure. For steroidal inhibitors, including Androst-4-ene-3,6,17-trione, several structural features are critical for effective binding and inhibition. oup.com These include:
An androstane (B1237026) steroid core. oup.com
A trans-fused A/B ring system. oup.com
A ketone group at the C-3 position. oup.com
Unsaturation within the steroid nucleus, such as a 4-ene, 4,6-diene, or 1,4,6-diene system. oup.com
A ketone or a 17α-hydroxyl group at the C-17 position. oup.com
The presence of a 6-oxo group in this compound is a key modification that contributes to its inhibitory activity. Structure-activity relationship studies on various A- and B-ring substituted derivatives have revealed that modifications at different positions can significantly impact inhibitory potency. For instance, the introduction of a 2,2-dimethyl group or a 4-hydroxy group can result in potent competitive inhibitors. nih.gov
Enzyme Kinetics of this compound with Aromatase
This compound functions as a suicide substrate, meaning it is converted by the aromatase enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. nih.govnih.gov This process is time-dependent and requires the presence of NADPH as a cofactor. oup.comnih.gov
Kinetic studies with human placental microsomes have determined the apparent inhibition constant (Ki) and the rate of inactivation for this compound.
| Inhibitor | Apparent Ki (µM) | Pseudo-first order rate constant for activity decrease (s⁻¹) |
| This compound | 0.43 nih.gov | 4.03 x 10⁻³ nih.gov |
| 1,4,6-Androstatriene-3,17-dione | 0.18 nih.gov | 1.10 x 10⁻³ nih.gov |
The inhibition by this compound is initially competitive, meaning it competes with the natural substrate, androstenedione (B190577), for binding to the active site. nih.gov However, upon enzymatic processing, it leads to a time-dependent loss of aromatase activity. nih.gov The inactivation process can be blocked by the presence of androstenedione but not by nucleophiles like L-cysteine. nih.govnih.gov
The metabolism of this compound by placental microsomes yields 19-hydroxy and 19-oxo derivatives. oup.comnih.gov These 19-oxygenated metabolites are themselves potent, time-dependent inhibitors of aromatase. nih.gov
| 19-Oxygenated Metabolite | Ki (µM) | k_inact (min⁻¹) |
| 19-Hydroxythis compound (19-OHAT) | 0.61 nih.gov | 0.222 nih.gov |
| 19-Oxothis compound (19-oxo AT) | 7.5 nih.gov | 0.076 nih.gov |
This suggests that the inactivation mechanism involves the enzymatic oxygenation at the C-19 position of the steroid. nih.govnih.gov
Conformational Changes and Active Site Interactions of Aromatase
The binding of a ligand, such as a substrate or an inhibitor, to aromatase induces conformational changes in the enzyme. Proteomic analysis has shown that when aromatase is bound to ligands like androstenedione, exemestane (B1683764), or letrozole, it adopts a more compact conformation, which protects it from proteolysis. oup.com
The active site of aromatase is a complex pocket that accommodates the steroid nucleus. It contains a prosthetic heme group and is lined with both hydrophobic and polar amino acid residues. mdpi.com The binding of androgens is specific to a cleft within this active site. mdpi.com
The inactivation of aromatase by this compound is believed to proceed through the formation of a reactive electrophile that covalently binds to the active site. nih.govnih.gov One proposed candidate for this reactive species is a 4β,5β-epoxy-19-oxo derivative, which has been shown to be a reactive electrophile that can irreversibly bind to the aromatase active site. nih.gov This epoxide is thought to be generated from the 19-oxo intermediate of this compound. nih.gov Studies using radiolabeled this compound have confirmed that the adduct formed with the enzyme retains the 1β-proton and the 19-carbon of the original steroid, supporting the hypothesis that a further oxygenation of the 19-oxo metabolite leads to the inactivating species. nih.gov
Theoretical Models of Aromatase-Androst-4-ene-3,6,17-trione Interactions
Due to the challenges in crystallizing membrane-bound proteins like aromatase, theoretical models and computational studies have been instrumental in understanding its structure and interactions with inhibitors. oup.comniscpr.res.in Early models were based on the crystal structures of soluble bacterial cytochrome P450s, which share a low sequence identity with aromatase. oup.comniscpr.res.in The first crystal structure of a mammalian P450 enzyme provided a better template for homology modeling. oup.com
Molecular docking studies have been employed to elucidate the binding modes of various aromatase inhibitors, including steroidal and non-steroidal compounds. mdpi.com These studies have identified key amino acid residues within the active site that are crucial for inhibitor binding. These residues include:
Polar residues: D309, T310, S478, M374 mdpi.com
Aromatic residues: F134, F221, W224 mdpi.com
Non-polar residues: A306, A307, V370, L372, L477 mdpi.com
These computational approaches, combined with quantitative structure-activity relationship (QSAR) studies, help in predicting the biological activity of new potential inhibitors and in designing more effective drugs. niscpr.res.in For instance, modeling studies have predicted that certain modifications to the steroid A-ring, such as the introduction of a 2-oxa group, can be accommodated by the receptor and may lead to compounds with comparable activity to known inhibitors like this compound. niscpr.res.in
Research on Potential Therapeutic Implications of Androst 4 Ene 3,6,17 Trione
Investigational Role in Hormone-Dependent Conditions
The primary therapeutic interest in Androst-4-ene-3,6,17-trione lies in its potential to alter the balance of sex hormones in the body. This has led to its investigation in conditions where modulating estrogen and androgen levels could be beneficial.
The inhibition of aromatase is a key strategy in the treatment of estrogen-dependent diseases, most notably certain types of breast cancer where estrogen can stimulate tumor growth. uc.ptgoogle.com this compound's ability to irreversibly inactivate aromatase makes it a compound of interest in this area. wikipedia.orgebi.ac.uk Research has shown that by blocking aromatase, this compound and similar compounds can lead to a time-dependent decrease in aromatase activity in models using human placental microsomes. ebi.ac.uknih.gov This suggests that it could potentially reduce the production of estrogens in the body.
Studies have explored the mechanism by which this compound and related steroids inhibit estrogen biosynthesis. ebi.ac.ukresearchgate.net Kinetic studies have demonstrated that these compounds cause a time-dependent loss of aromatase activity. nih.gov This irreversible binding is a key feature, distinguishing it from competitive inhibitors that only temporarily block the enzyme. The potent inhibition of estrogen biosynthesis is thought to result from enzyme-generated intermediates that permanently alter the aromatase enzyme. ebi.ac.ukresearchgate.net
Interactive Table: Investigational Aromatase Inhibitors and their Mechanisms
| Compound | Mechanism of Action | Key Findings in Disease Models |
|---|---|---|
| This compound | Irreversible ("suicide") inhibitor of aromatase. wikipedia.org | Causes a time-dependent decrease in human placental aromatase activity. ebi.ac.uknih.gov |
| Androsta-1,4,6-triene-3,17-dione (B190583) (ATD) | Potent irreversible aromatase inhibitor. ebi.ac.ukwikipedia.org | Shown to inhibit ovarian aromatase and reduce estrogen secretion in rat models. ebi.ac.uk |
| Formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) | Aromatase inhibitor. uc.ptnih.gov | Used in the treatment of estrogen-dependent breast cancer. nih.govoup.com |
| Exemestane (B1683764) | Irreversible steroidal aromatase inactivator. wikipedia.orgoup.com | Used in the treatment of breast cancer. nih.gov |
Blocking aromatase leads to decreased estradiol (B170435) levels, which in turn can signal an increase in luteinizing hormone (LH) production. wikipedia.orgwikidoc.org LH then stimulates the testes to produce more testosterone (B1683101). wikipedia.org This hormonal cascade has been the basis for claims that the compound can significantly increase testosterone levels. wikidoc.orgrxlist.com
One study conducted at Baylor University investigated the effects of this compound supplementation in resistance-trained males over an eight-week period. The results indicated that free testosterone increased significantly from baseline. wikipedia.org The study also noted significant increases in dihydrotestosterone (B1667394) (DHT) and the ratio of free testosterone to estradiol. wikipedia.org However, the report concluded that the supplement did not affect body composition and only incompletely inhibited aromatase activity. wikipedia.org It is also important to note that this study was partly funded by producers of the compound and lacked a control group. wikipedia.org
Interactive Table: Reported Effects of this compound on Hormonal Profiles in a Study of Resistance-Trained Males
| Hormonal Parameter | 300 mg Dose Group (Change from Baseline) | 600 mg Dose Group (Change from Baseline) |
|---|---|---|
| Free Testosterone | 90% increase wikipedia.org | 84% increase wikipedia.org |
| Dihydrotestosterone (DHT) | 192% increase nih.gov | 265% increase nih.gov |
| Free Testosterone to Estradiol Ratio | 53% increase nih.gov | 67% increase nih.gov |
| Estrone (B1671321) | 22% increase nih.gov | 52% increase nih.gov |
Considerations for Drug Development and Steroid Research
The unique properties of this compound as an irreversible aromatase inhibitor present several considerations for its potential development as a therapeutic agent and its use in steroid research. Its ability to permanently inactivate the aromatase enzyme suggests the potential for prolonged effects on estrogen suppression.
In the context of drug development, understanding the metabolism of this compound is crucial. Studies have identified several metabolites, including androst-4-ene-6alpha, 17beta-diol-3-one and androst-4-ene-6alpha-ol-3,17-dione, in urine after administration. researchgate.netnih.gov The parent compound itself is also detectable. researchgate.netnih.gov This information is vital for developing analytical methods to monitor the compound's presence and for understanding its pharmacokinetic profile.
From a research perspective, this compound serves as a valuable tool for studying the role of aromatase and the effects of estrogen deprivation in various physiological and pathological processes. nih.gov Its mechanism as a "suicide substrate" provides a model for designing other irreversible enzyme inhibitors. nih.govoup.com The study of its metabolites is also important for doping control in sports, as the substance is considered a doping agent due to its anabolic steroid classification and aromatase inhibiting properties. researchgate.netnih.govdshs-koeln.dewada-ama.org
Future Directions and Unanswered Questions in Androst 4 Ene 3,6,17 Trione Research
Elucidation of Minor Metabolic Pathways and Enzyme Systems
While the major metabolic products of Androst-4-ene-3,6,17-trione in humans have been identified, a comprehensive map of all its biotransformations is far from complete. Initial studies have successfully characterized primary metabolites resulting from reduction and hydroxylation reactions. For instance, administration of the compound leads to the detection of the parent drug, androst-4-ene-6α-ol-3,17-dione, and androst-4-ene-6α,17β-diol-3-one in urine. researchgate.netnih.gov The major metabolite is recognized as 6α-hydroxy-androstenedione, with 6α-hydroxy-testosterone being a minor metabolite. dshs-koeln.de
However, the potential for other, less abundant metabolites produced through alternative enzymatic pathways remains largely unexplored. Research using human placental microsomes has shown that this compound is a substrate for aromatase and can undergo 3β-reduction by an enzyme other than aromatase, a process that can be inhibited by a 5α-reductase inhibitor. nih.govnih.gov This indicates the involvement of multiple enzyme systems. Future research should aim to:
Identify and Characterize Minor Metabolites: Utilize high-sensitivity analytical techniques to detect and structurally elucidate novel, low-concentration metabolites in various biological matrices.
Pinpoint Specific Enzyme Involvement: Move beyond general classifications (e.g., P450 enzymes) to identify the specific isoforms (e.g., specific CYPs) responsible for each metabolic step, including the minor pathways.
Investigate Extrahepatic Metabolism: While liver metabolism is primary, the role of enzymes in other tissues (e.g., adipose, prostate, microbial) in the biotransformation of this compound warrants investigation. Studies on microbial biotransformation, for example, have shown that fungi can produce a diverse range of steroid products not seen in humans, such as 5α-H-Androstane-3,6,17-trione and 5β-H-Androstane-3,6,17-trione, highlighting the potential for discovering novel enzymatic reactions. mdpi.com
Table 1: Known and Potential Metabolic Pathways for Further Investigation
| Metabolic Reaction | Known Metabolites | Enzyme System(s) Implicated | Unanswered Questions for Future Research |
| 6α-Hydroxylation | 6α-hydroxy-androstenedione dshs-koeln.de | Cytochrome P450 family oup.com | Which specific P450 isoforms are primarily responsible? What is the tissue-specific expression of these enzymes? |
| 17β-Reduction | 6α-hydroxy-testosterone dshs-koeln.de | 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | What is the relative contribution of different 17β-HSD isoforms? |
| 3β-Reduction | 3β-hydroxy-androst-4-ene-6,17-trione nih.gov | 3β-Hydroxysteroid Dehydrogenase, potentially 5α-reductase related enzymes nih.gov | What is the precise identity of the 3β-reductase enzyme? What is its physiological significance? |
| Microbial Biotransformation | Androst-4,6-diene-3,17-dione, 5α/β-H-Androstane-3,6,17-trione mdpi.com | Fungal hydroxylases and reductases mdpi.com | Can microbial models be used to predict novel human metabolites or synthesize unique steroid analogs for comparative studies? |
Long-Term Hormonal and Physiological Effects in Diverse Populations
Current knowledge of the hormonal effects of this compound is primarily derived from short-term studies in specific cohorts, such as resistance-trained males. tandfonline.comnih.gov An eight-week study observed significant increases in free testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), but had no effect on body composition. tandfonline.comwikipedia.org While these findings provide a valuable snapshot, they leave a critical gap in understanding the long-term consequences of altering the hormonal milieu.
Future research must extend beyond these initial studies to assess:
Duration-Dependent Effects: Conduct longitudinal studies (spanning months or years) to determine if the observed hormonal shifts are sustained, and to identify any delayed physiological or pathological consequences.
Impact on Diverse Demographics: The physiological response to aromatase inhibition may vary significantly based on sex, age, ethnicity, and underlying health status. Studies are needed in:
Females: To understand the impact on the menstrual cycle, fertility, and bone density.
Aging Populations: To investigate potential interactions with age-related hormonal changes like andropause and menopause.
Different Ethnic Groups: To explore potential variations in metabolic clearance and enzymatic activity.
Systemic Physiological Consequences: Research should look beyond reproductive hormones to investigate the long-term effects on other systems, including cardiovascular health, bone metabolism, neurosteroid levels, and cognitive function.
Table 2: Hormonal Changes Observed in a Short-Term Study of Resistance-Trained Males
| Hormone/Ratio | Change with 300 mg/day (8 weeks) | Change with 600 mg/day (8 weeks) | Reference |
| Free Testosterone | +90% | +84% | tandfonline.comnih.gov |
| Dihydrotestosterone (DHT) | +192% | +265% | tandfonline.comnih.gov |
| Testosterone/Estradiol (B170435) Ratio | +53% | +67% | tandfonline.comnih.gov |
| Estrone (B1671321) | +22% | +52% | tandfonline.comnih.gov |
This table highlights the need for longer-term data and research in populations other than young, healthy males.
Comparative Studies with Novel Aromatase and Steroid Enzyme Modulators
This compound is one of many compounds that can modulate steroid pathways. It has been classified as a potent, irreversible (suicide) inhibitor of aromatase. nih.govwikipedia.org However, the pharmaceutical and supplement landscape includes a wide array of other modulators, from established drugs to new "designer" steroids. Rigorous comparative studies are essential to contextualize the activity of this compound.
Future investigations should focus on:
Head-to-Head Potency and Selectivity: Directly compare the inhibitory constant (Ki) and inactivation kinetics of this compound against other steroidal (e.g., formestane (B1683765), exemestane) and non-steroidal (e.g., anastrozole, letrozole) aromatase inhibitors. Studies have shown that substituents on the steroid ring can dramatically alter inhibitory potency, with 6β-alkylated steroids often showing higher affinity for aromatase than their 6α-isomers. nih.govnih.gov
Off-Target Effects: Evaluate the cross-reactivity of this compound with other key steroidogenic enzymes, such as 5α-reductase and various hydroxylases, and compare its selectivity profile to that of other modulators.
Mechanism of Inactivation: While described as an irreversible inhibitor, detailed mechanistic studies comparing its mode of covalent binding to the aromatase enzyme with that of other suicide inhibitors like exemestane (B1683764) could reveal subtle but important differences. caldic.commdpi.com
Table 3: Comparison of Aromatase Inhibitors for Future Study
| Compound | Class | Inhibition Type | Reported Ki or IC50 | Key Question for Comparative Study |
| This compound | Steroidal | Irreversible (Time-Dependent) researchgate.net | Ki: 0.43 µM researchgate.net | How does its selectivity for aromatase compare to other key steroidogenic enzymes versus newer modulators? |
| Formestane (4-hydroxyandrostenedione) | Steroidal | Irreversible | IC50: 44 nM caldic.com | Is the off-target profile of this compound more or less favorable than that of Formestane? |
| Exemestane | Steroidal | Irreversible | IC50: 42 nM caldic.com | What are the mechanistic differences in the irreversible binding to the aromatase active site? |
| Androsta-1,4,6-triene-3,17-dione (B190583) | Steroidal | Competitive, Irreversible oup.comcaldic.com | N/A | How do the downstream metabolic and hormonal profiles differ after administration of these two compounds? researchgate.net |
Advanced Analytical Techniques for Metabolite Profiling and Quantification
The detection of this compound and its metabolites is crucial for doping control. Current methods rely heavily on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govdshs-koeln.de While effective, there is a continuous need for more advanced and comprehensive analytical strategies.
Future research in this area should prioritize:
High-Resolution Mass Spectrometry (HRMS): Employing techniques like Orbitrap or time-of-flight (TOF) mass spectrometry to conduct untargeted analysis. This would enable the discovery of previously unknown metabolites and provide more confident structural elucidation through accurate mass measurements.
Distinguishing Endogenous vs. Exogenous Sources: A key challenge is that some metabolites of this compound, such as 6α-hydroxy-androstenedione, can also be metabolites of endogenous steroids like androstenedione (B190577). dshs-koeln.de Furthermore, microbial contamination of samples can potentially form the parent compound in situ from DHEA. wada-ama.org Advanced techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) are needed to differentiate between synthetic and natural origins.
Improved Sample Preparation: Developing more efficient extraction and derivatization techniques to improve the recovery of polar and conjugated metabolites and to preserve stereochemical information which can be lost during certain analytical preparations. dshs-koeln.de
Integration of Omics Technologies in Mechanistic Research
To move beyond a simple receptor-ligand interaction model, future research must integrate "omics" technologies to understand the systemic biological impact of this compound. A targeted metabolomics approach has already been proposed to detect its use in horses by monitoring changes in the broader steroid profile. acs.orgbioanalysis-zone.com
A comprehensive multi-omics approach in human studies would provide unprecedented insight:
Metabolomics: Beyond targeted steroid profiling, untargeted metabolomics can reveal global shifts in metabolism, identifying unforeseen effects on pathways unrelated to steroidogenesis.
Proteomics: Analyze changes in the expression levels of key proteins, not just aromatase, but also other steroidogenic enzymes, hormone receptors, and downstream signaling proteins.
Genomics/Transcriptomics: Investigate how exposure to this compound alters gene expression profiles in target tissues. This could reveal compensatory mechanisms, feedback loops, and novel biological pathways affected by sustained aromatase inhibition.
By integrating these data, researchers can construct a comprehensive network model of the compound's action, moving from a single target to a systems-level understanding of its physiological and potential pathological effects. This holistic view is essential for fully characterizing the consequences of modulating this powerful enzymatic pathway.
Q & A
Q. What analytical methods are recommended for characterizing Androst-4-ene-3,6,17-trione in research settings?
Answer: Characterization should employ a multi-technique approach:
- HPLC : Assess purity (e.g., 98.6% purity observed via a sharp, symmetric peak under optimized chromatographic conditions) .
- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, ensuring alignment with literature-reported signals and absence of significant impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., m/z 323.1628 [M+Na]⁺, matching C₁₉H₂₄O₃ within 1.5 ppm error) .
- Elemental Analysis : Verify stoichiometric composition, though limitations exist for detecting trace water/inorganics without calibration .
Q. How should this compound be stored and handled to maintain stability?
Answer:
- Storage : Refrigerate (4°C) to prolong shelf life; short-term handling at room temperature is acceptable .
- Light Sensitivity : Protect from direct sunlight to prevent photodegradation .
- Handling : Use in controlled laboratory environments by trained personnel, as residual solvents (e.g., <0.1% w/w ethyl acetate) may persist .
Q. What are the primary metabolic pathways of this compound in humans?
Answer: Key pathways include:
- 5α/5β-Reduction : Generates 5α- and 5β-H isomers (M1/M2) .
- 6β-Hydroxylation : Forms 6β-hydroxy-androstenedione (major metabolite) and 6β-hydroxytestosterone (minor) .
- Conjugation : >87% of metabolites are excreted as glucuronides/sulfates, necessitating enzymatic hydrolysis for detection .
- Complex Reaction Networks : Up to 72 metabolites via combinations of hydroxylation, reduction, and epimerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite detection between this compound and endogenous steroids?
Answer:
- Targeted LC-MS/MS : Quantify unique metabolites (e.g., 6β-hydroxy-androstenedione) absent in endogenous pathways .
- Principal Component Analysis (PCA) : Differentiate structural features of metabolites from this compound vs. other steroids (e.g., androstenedione) using multivariate analysis .
- Isotope-Labeled Standards : Employ deuterated analogs to distinguish exogenous intake from natural biosynthesis .
Q. What experimental designs are optimal for in vitro vs. in vivo metabolism studies of this compound?
Answer:
- In Vitro Models : Use human hepatocytes or fungal systems (e.g., Sordariomycetes) to map enzymatic transformations (e.g., hydroxylation at C6, C11) .
- In Vivo Protocols : Administer single doses (e.g., 100–200 mg) with timed urine collection (0–72 hrs). Include hydrolysis steps (β-glucuronidase) to detect conjugated metabolites .
- Negative Controls : Compare against baseline steroid profiles to identify exogenous metabolites .
Q. How does microbial biotransformation of this compound differ from mammalian systems?
Answer:
- Fungal Systems : Mucor thermophila catalyzes diverse reactions (e.g., side-chain oxidation, ring modifications) not observed in humans .
- Enzyme Specificity : Microbial 11α-hydroxylases produce 11α-OH derivatives, whereas mammalian systems favor 11β-hydroxylation .
- Applications : Fungal models are valuable for synthesizing novel steroid analogs for structure-activity studies .
Q. What methodological challenges arise in detecting this compound in doping control?
Answer:
- Low Parent Compound Excretion : Only 12.6% of the administered dose is excreted unconjugated, necessitating metabolite-focused assays .
- Matrix Interference : Endogenous steroids (e.g., 6α-OH-etiocholanolone) co-elute with metabolites; optimize chromatographic separation (e.g., C18 columns, gradient elution) .
- Legal Thresholds : WADA prohibits metabolites like 6β-hydroxy-androstenedione; establish cutoff levels via population studies to avoid false positives .
Q. How do regulatory classifications impact research on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
